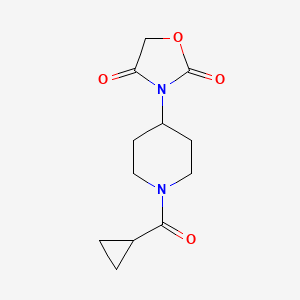

![molecular formula C8H7BrF2O B2382215 1-Bromo-4-[difluoro(methoxy)methyl]benzene CAS No. 1236031-38-1](/img/structure/B2382215.png)

1-Bromo-4-[difluoro(methoxy)methyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

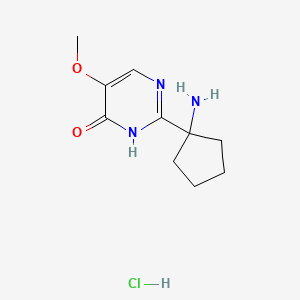

1-Bromo-4-[difluoro(methoxy)methyl]benzene is a chemical compound with the molecular formula C7H5BrF2O . It is also known by other names such as 4-Bromo-α,α-difluorotoluene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-[difluoro(methoxy)methyl]benzene consists of a benzene ring substituted with a bromo group, a difluoromethyl group, and a methoxy group .Physical And Chemical Properties Analysis

1-Bromo-4-[difluoro(methoxy)methyl]benzene is a liquid with a density of 1.604 g/mL at 25 °C. It has a refractive index (n20/D) of 1.514 .Applications De Recherche Scientifique

Organic Synthesis and Functionalization

1-Bromo-4-[difluoro(methoxy)methyl]benzene serves as a valuable building block in organic synthesis. Researchers utilize it to introduce functional groups into aromatic compounds. The bromine atom provides a handle for subsequent reactions, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. These transformations allow the creation of complex molecules with tailored properties .

Hydromethylation Reactions

Hydromethylation involves the addition of a methyl group (CH₃) to an unsaturated carbon-carbon bond. 1-Bromo-4-[difluoro(methoxy)methyl]benzene can undergo hydromethylation reactions, leading to the formation of substituted methoxybenzenes. These derivatives find applications in the synthesis of natural products and pharmaceutical intermediates .

Aryl Ether Formation

The methoxy group in p-Bromoanisole makes it an excellent precursor for aryl ether synthesis. By reacting it with phenols or other aryl nucleophiles, researchers can construct aryl ethers. These compounds are essential in drug discovery, as they often enhance bioavailability and metabolic stability .

Materials Science and Liquid Crystals

Researchers have explored the use of p-Bromoanisole derivatives in liquid crystal materials. By modifying the substituents on the benzene ring, they can fine-tune the liquid crystal properties, such as phase transition temperatures and optical behavior. These materials have applications in displays, sensors, and optoelectronic devices .

Fluorinated Organic Compounds

The difluoromethoxy group in 1-Bromo-4-[difluoro(methoxy)methyl]benzene introduces fluorine atoms into the molecule. Fluorinated compounds often exhibit unique properties, such as altered lipophilicity, increased chemical stability, and enhanced biological activity. Researchers explore these derivatives for drug design and agrochemical development .

Natural Product Synthesis

1-Bromo-4-[difluoro(methoxy)methyl]benzene has been employed in the synthesis of natural products. By incorporating this building block, chemists can access complex structures found in various bioactive compounds. For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-4-[difluoro(methoxy)methyl]benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds . The downstream effects of this pathway include the production of a wide range of organoboron reagents .

Pharmacokinetics

The compound’s molecular weight is 187034 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a variety of organoboron reagents , which are used in various chemical reactions and industrial processes.

Propriétés

IUPAC Name |

1-bromo-4-[difluoro(methoxy)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACPVAIECFJINJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)Br)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[difluoro(methoxy)methyl]benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2382142.png)

![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2382147.png)

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)

![N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2382153.png)